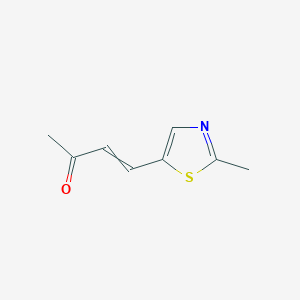

1-(2-Methyl-5-thiazolyl)but-1-en-3-one

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C8H9NOS |

|---|---|

Molecular Weight |

167.23 g/mol |

IUPAC Name |

4-(2-methyl-1,3-thiazol-5-yl)but-3-en-2-one |

InChI |

InChI=1S/C8H9NOS/c1-6(10)3-4-8-5-9-7(2)11-8/h3-5H,1-2H3 |

InChI Key |

PIUJSEUVOAZMKL-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NC=C(S1)C=CC(=O)C |

Origin of Product |

United States |

Synthetic Methodologies and Strategies for 1 2 Methyl 5 Thiazolyl but 1 En 3 One

Retrosynthetic Analysis and Key Disconnections for 1-(2-Methyl-5-thiazolyl)but-1-en-3-one

Retrosynthetic analysis provides a logical framework for planning the synthesis of this compound by breaking it down into simpler, commercially available precursors. Three primary disconnections are strategically viable for this target molecule.

The most intuitive disconnection is at the α,β-unsaturated double bond of the butenone moiety. This approach is based on an aldol-type condensation, specifically a Claisen-Schmidt condensation, which is a reaction between an aldehyde and a ketone. gordon.eduwikipedia.org This retrosynthetic step simplifies the target molecule into two key synthons: 2-methylthiazole-5-carbaldehyde (B182251) and an acetone (B3395972) enolate.

A second strategy involves disconnecting the carbon-carbon single bond between the thiazole (B1198619) ring and the butenone side chain. This approach suggests a convergent synthesis where the thiazole nucleus and the four-carbon side chain are prepared separately and then joined. This would require a thiazole synthon with a nucleophilic or electrophilic character at the C5 position (e.g., a 5-lithiated or 5-halogenated 2-methylthiazole) and a corresponding butenone fragment with complementary reactivity.

The third and most fundamental disconnection breaks down the thiazole ring itself. This leads back to the basic building blocks required for heterocyclic ring formation, most commonly through the Hantzsch thiazole synthesis. chemhelpasap.comsynarchive.com This pathway would involve reacting a thioamide, such as thioacetamide (B46855), with a suitably functionalized α-haloketone that already contains the butenone side chain or a precursor to it.

Contemporary Synthetic Routes to this compound and its Precursors

Building upon the retrosynthetic analysis, several contemporary methods are available for the synthesis of the target molecule and its essential precursors.

Thiazole Ring Synthesis and Directed Functionalization

The Hantzsch thiazole synthesis remains a cornerstone for constructing the thiazole ring. chemhelpasap.comsynarchive.com In a potential route to the target molecule's core, thioacetamide could be condensed with an appropriate α-haloketone. The most efficient strategies, however, often involve synthesizing a simpler, functionalized thiazole that can be elaborated later.

The synthesis of the key intermediate, 2-methylthiazole-5-carbaldehyde (also known as 4-methyl-5-formylthiazole), is crucial. Several methods have been developed for its preparation:

Oxidation of Alcohols: 4-methyl-5-(hydroxymethyl)thiazole or 4-methyl-5-(2-hydroxyethyl)thiazole can be oxidized using reagents like manganese dioxide (MnO₂), chromium trioxide (CrO₃), or sodium hypochlorite (B82951) (NaOCl). nih.gov

Reduction of Carboxylic Acid Derivatives: A more recent and efficient method involves the palladium-catalyzed hydrogenation of 4-methylthiazole-5-carboxylic acid chloride. This method is noted for being more environmentally friendly and suitable for larger-scale production. nih.gov The starting carboxylic acid can be prepared from ethyl 2-amino-4-methylthiazole-5-carboxylate. google.com

The following table summarizes common methods for the synthesis of the key aldehyde precursor.

| Starting Material | Reagent(s) | Product | Notes |

| 4-Methyl-5-(hydroxymethyl)thiazole | MnO₂, CrO₃, or NaOCl/TEMPO | 2-Methylthiazole-5-carbaldehyde | Oxidation of the primary alcohol. nih.govgoogle.com |

| 4-Methylthiazole-5-carboxylic acid chloride | H₂, Pd/BaSO₄ (Rosenmund reduction) | 2-Methylthiazole-5-carbaldehyde | Eco-friendly method suitable for industrial scale. nih.gov |

| Ethyl 4-methylthiazole-5-carboxylate | NaBH₄/AlCl₃ then oxidation | 2-Methylthiazole-5-carbaldehyde | Two-step process involving reduction to the alcohol followed by oxidation. google.com |

Construction of the But-1-en-3-one Moiety

The most direct method for constructing the but-1-en-3-one side chain is the Claisen-Schmidt condensation. This base-catalyzed reaction involves the dehydration of an intermediate aldol (B89426) addition product formed between an aldehyde and a ketone. wikipedia.orgnih.gov For the target molecule, this involves reacting 2-methylthiazole-5-carbaldehyde with acetone.

The reaction is typically carried out in the presence of a base, such as sodium hydroxide (B78521) (NaOH), in a protic solvent like ethanol (B145695). gordon.edu The enolate of acetone acts as the nucleophile, attacking the carbonyl carbon of the thiazole aldehyde. The resulting β-hydroxy ketone readily undergoes dehydration to yield the conjugated α,β-unsaturated ketone, this compound.

An alternative, though less direct, route to vinyl ketones involves the elimination of β-amino-carbonyl compounds, also known as Mannich bases. nih.gov This would entail a more complex, multi-step synthesis not commonly employed for this type of structure.

Convergent Synthesis Approaches and Coupling Strategies

Convergent strategies offer flexibility by allowing for the independent synthesis and modification of the two main fragments before they are joined. Palladium-catalyzed cross-coupling reactions are a powerful tool for this purpose. researchgate.netacs.org

A plausible convergent route would involve:

Synthesis of 2-methyl-5-halothiazole: Functionalizing 2-methylthiazole (B1294427) with a halogen, such as bromine, at the C5 position.

Preparation of a vinyl organometallic reagent: Such as tributyl(1-acetoxyvinyl)stannane for a Stille coupling or a vinylboronic acid derivative for a Suzuki coupling.

Cross-coupling: Reacting the two fragments in the presence of a palladium catalyst to form the C-C bond between the thiazole ring and the vinyl group. Subsequent hydrolysis would yield the target ketone.

Direct C-H activation and olefination of the thiazole ring is another advanced strategy. nih.gov This method could potentially form the desired bond by reacting a thiazole derivative directly with an alkene precursor under palladium catalysis, offering a more atom-economical approach. rsc.orgnih.gov

Stereoselective Synthesis of this compound and its Analogs

The target molecule, this compound, is achiral. However, the principles of stereoselective synthesis can be applied to produce chiral analogs, which could be of interest for various applications. Chirality could be introduced by modifying the butenone side chain.

For example, the stereoselective reduction of the ketone at the C3 position would yield a chiral allylic alcohol, (R)- or (S)-1-(2-methyl-5-thiazolyl)but-1-en-3-ol. This can be achieved using chiral reducing agents or through enzymatic resolutions. Lipase-catalyzed kinetic resolution of racemic thiazole-containing vinyl carbinols has been shown to be an effective method for obtaining highly enantiomerically enriched alcohols. researchgate.net

Furthermore, asymmetric aldol-type reactions could be employed to construct chiral β-hydroxy ketone precursors to butenone analogs. The use of chiral catalysts, such as proline, in aldol reactions can lead to high enantioselectivity. acs.org Similarly, asymmetric conjugate addition reactions to the α,β-unsaturated system can be used to synthesize analogs with stereocenters at the C4 position. tubitak.gov.tr The synthesis of chiral butenolides and butyrolactones, which are structurally related, often employs catalytic asymmetric reactions to establish stereocenters. nih.govresearchgate.net These strategies highlight the potential for creating a diverse library of chiral analogs based on the this compound scaffold.

Green Chemistry Principles and Sustainable Synthetic Protocols for this compound

Applying green chemistry principles to the synthesis of this compound can significantly reduce its environmental impact. ijfmr.com

Key areas for implementing sustainable protocols include:

Thiazole Ring Synthesis: While the Hantzsch synthesis is classic, it often uses toxic haloketones. Greener alternatives focus on multi-component reactions, the use of recyclable catalysts, and employing less hazardous solvents like water or polyethylene (B3416737) glycol (PEG). bepls.com One-pot syntheses using reusable solid acid catalysts, such as silica-supported tungstosilicic acid, have been developed for Hantzsch-type reactions, simplifying workup and minimizing waste. nih.gov

Aldol Condensation: The Claisen-Schmidt condensation can be made more sustainable. Solvent-free approaches, where reactants are ground together with a solid base like NaOH, have been reported to give quantitative yields, eliminating the need for organic solvents entirely. nih.govsciepub.com Using water as a solvent is another green alternative for aldol reactions. rsc.org

Energy Efficiency: The use of microwave irradiation or ultrasound can often reduce reaction times, increase yields, and lower energy consumption compared to conventional heating for both thiazole synthesis and condensation reactions. nih.gov

The following table outlines potential green modifications for the synthesis.

| Synthetic Step | Conventional Method | Green Alternative | Green Chemistry Principle(s) |

| Thiazole Synthesis (Hantzsch) | α-haloketone + thioamide in organic solvent | One-pot, multi-component reaction with a reusable solid catalyst. nih.gov | Atom Economy, Catalysis, Waste Prevention |

| Aldehyde Synthesis | Oxidation with CrO₃ | Catalytic hydrogenation (e.g., Rosenmund reduction). nih.gov | Use of Catalytic Reagents, Safer Chemistry |

| C=C Bond Formation (Claisen-Schmidt) | NaOH in ethanol solvent | Solvent-free grinding with solid NaOH or reaction in water. sciepub.comscribd.com | Safer Solvents, Waste Prevention |

| Energy Input | Conventional heating (reflux) | Microwave or ultrasonic irradiation. nih.gov | Energy Efficiency |

By integrating these principles, the synthesis of this compound can be performed in a more environmentally benign, efficient, and sustainable manner.

Process Chemistry Considerations for the Scalable Synthesis of this compound

The industrial production of this compound necessitates a robust, efficient, and economically viable synthetic strategy. Process chemistry principles are applied to ensure that the synthesis can be safely and consistently scaled up from the laboratory to manufacturing volumes. Key considerations revolve around the selection of raw materials, reaction conditions, and downstream processing to maximize yield, purity, and throughput while minimizing cost and environmental impact.

The most probable synthetic route for this compound on a large scale is a Claisen-Schmidt condensation. This well-established reaction involves the base-catalyzed condensation of a ketone with an aldehyde or another ketone that has an α-hydrogen. In this specific case, the likely precursors are 2-methyl-5-acetylthiazole and an acetaldehyde (B116499) equivalent.

Raw Material Sourcing and Quality

The other reactant, acetaldehyde, is a gas at room temperature, which can present handling challenges on an industrial scale. Therefore, a more stable and easier-to-handle equivalent is often preferred.

Solvent and Catalyst Selection

The choice of solvent and catalyst is a critical factor in the scalability of the Claisen-Schmidt condensation. While laboratory-scale syntheses may utilize a variety of solvents, industrial processes favor those that are low-cost, non-toxic, and easily recoverable. Ethanol and methanol (B129727) are common choices due to their ability to dissolve the reactants and the inorganic base catalysts typically employed.

Sodium hydroxide (NaOH) and potassium hydroxide (KOH) are the most frequently used catalysts for this transformation due to their low cost and high reactivity. The concentration and molar ratio of the catalyst to the reactants must be carefully optimized. Insufficient catalyst can lead to slow and incomplete reactions, while an excess can promote side reactions, such as the self-condensation of the ketone or further reactions of the desired product.

| Catalyst | Common Solvents | Typical Temperature Range (°C) | Key Considerations |

|---|---|---|---|

| Sodium Hydroxide (NaOH) | Ethanol, Methanol, Water | 20-60 | Low cost, high reactivity. Can lead to saponification of ester groups if present. |

| Potassium Hydroxide (KOH) | Ethanol, Methanol | 20-60 | Slightly more soluble in alcohols than NaOH, can offer improved performance. |

| Potassium tert-butoxide | Tetrahydrofuran (THF), Ethanol | 0-40 | Stronger base, useful for less reactive ketones. More expensive and requires anhydrous conditions. |

Reaction Control and Impurity Profile

The Claisen-Schmidt condensation is an exothermic reaction, and effective temperature control is crucial during scale-up to prevent runaway reactions and the formation of impurities. The reaction is typically performed at a controlled temperature, and the addition of the catalyst or one of the reactants may be done portion-wise or via slow addition to manage the heat evolution.

Potential impurities in the synthesis of this compound can arise from several sources:

Unreacted Starting Materials: Incomplete conversion will leave residual 2-methyl-5-acetylthiazole and the acetaldehyde equivalent.

Self-Condensation Products: The starting ketone, 2-methyl-5-acetylthiazole, can potentially undergo self-condensation, although this is generally less favorable than the reaction with the more electrophilic aldehyde.

Michael Addition Products: The α,β-unsaturated ketone product can act as a Michael acceptor, potentially reacting with another enolate molecule.

Byproducts from Impure Starting Materials: Impurities in the 2-methyl-5-acetylthiazole can lead to the formation of related byproducts.

In-process controls (IPCs), such as High-Performance Liquid Chromatography (HPLC), are used to monitor the progress of the reaction and the formation of impurities. This allows for adjustments to the reaction conditions to ensure the desired product quality is achieved.

Work-up and Isolation

Following the completion of the reaction, the work-up procedure is designed to isolate the crude product and remove the catalyst and solvent. A typical industrial work-up for a Claisen-Schmidt condensation involves:

Neutralization: The basic catalyst is neutralized with an acid, such as hydrochloric acid or acetic acid.

Extraction: The product is often extracted into a water-immiscible organic solvent.

Washing: The organic layer is washed with water or brine to remove any remaining salts and water-soluble impurities.

Solvent Removal: The solvent is removed by distillation, often under reduced pressure.

The final purification of this compound is typically achieved through crystallization. The choice of crystallization solvent is critical for obtaining high purity and good recovery. The ideal solvent will have high solubility for the product at elevated temperatures and low solubility at lower temperatures, while impurities should either remain in the mother liquor or be easily removed.

| Purification Step | Objective | Typical Methods | Key Parameters to Control |

|---|---|---|---|

| Neutralization | Remove base catalyst | Addition of aqueous acid (e.g., HCl, H2SO4) | pH, temperature |

| Extraction | Separate product from aqueous phase | Use of a water-immiscible organic solvent (e.g., Toluene, Ethyl Acetate) | Solvent volume, number of extractions |

| Crystallization | Achieve high purity of the final product | Cooling crystallization, anti-solvent crystallization | Solvent system, cooling profile, agitation |

| Drying | Remove residual solvents | Vacuum oven, agitated filter dryer | Temperature, pressure, time |

By carefully considering these process chemistry aspects, a scalable, safe, and efficient manufacturing process for this compound can be developed, ensuring the consistent production of a high-quality product.

Chemical Reactivity, Transformation, and Mechanistic Investigations of 1 2 Methyl 5 Thiazolyl but 1 En 3 One

Electrophilic and Nucleophilic Reactivity of the Enone System in 1-(2-Methyl-5-thiazolyl)but-1-en-3-one

The enone functional group in this compound is characterized by a conjugated system of a carbon-carbon double bond and a carbonyl group. This conjugation results in a polarized structure with two electrophilic centers: the carbonyl carbon and the β-carbon of the double bond. The electron-withdrawing nature of the thiazole (B1198619) ring further enhances the electrophilicity of this system, making it a prime candidate for nucleophilic attack.

Nucleophilic Reactivity (Michael Addition): The most prominent reaction of the enone system is the conjugate nucleophilic addition, commonly known as the Michael addition. masterorganicchemistry.comsrce.hr In this reaction, a nucleophile attacks the electrophilic β-carbon. This is favored over direct attack at the carbonyl carbon because it leads to a resonance-stabilized enolate intermediate. quizlet.com A wide range of nucleophiles, including thiols, amines, and carbanions (such as enolates), can participate in this reaction. masterorganicchemistry.comscience.gov The general mechanism involves three steps:

Formation of the nucleophile (e.g., deprotonation of a thiol to a thiolate).

Nucleophilic attack at the β-carbon to form a resonance-stabilized enolate intermediate. masterorganicchemistry.com

Protonation of the enolate to yield the final 1,4-adduct. masterorganicchemistry.com

For instance, the reaction with a thiol (R-SH) would proceed via a highly reactive thiolate anion, which is a soft nucleophile that preferentially attacks the soft β-carbon of the enone system. srce.hr

Electrophilic Reactivity: While the enone system is primarily electrophilic, the double bond can react with strong electrophiles. Electrophilic addition to the C=C bond is possible, typically initiated by the attack of an electrophile on the α-carbon, which would lead to a carbocation stabilized by the adjacent carbonyl group. However, this reactivity is generally less common compared to nucleophilic conjugate addition, especially given the deactivating effect of the carbonyl group on the double bond towards electrophiles.

Reactions Involving the Thiazole Heterocycle and its Substituents in this compound

The thiazole ring in the target molecule is an aromatic heterocycle with its own distinct reactivity profile, which is significantly influenced by its substituents: the methyl group at the C2 position and the butenone moiety at the C5 position.

Reactivity of the Heterocyclic Ring: The thiazole ring is an electron-rich heterocycle, but its reactivity towards electrophilic aromatic substitution is modulated by the attached groups. Pi-electron density calculations generally mark the C5 position as the primary site for electrophilic substitution. wikipedia.org However, in this molecule, the C5 position is already substituted. The butenone group is strongly electron-withdrawing, which deactivates the thiazole ring towards further electrophilic attack. Reactions like nitration or halogenation, if they were to occur, would be significantly slower than on an unsubstituted thiazole and would likely require harsh conditions. ias.ac.in

Reactivity of the C2-Methyl Group: The methyl group at the C2 position of the thiazole ring exhibits enhanced acidity due to the electron-withdrawing nature of the heterocyclic ring. ias.ac.in The protons on this methyl group can be removed by a strong base to form a nucleophilic carbanion. This carbanion can then react with various electrophiles, such as aldehydes (in a condensation reaction), allowing for further functionalization at this position. ias.ac.inias.ac.in

Reactivity of the N3-Nitrogen: The nitrogen atom at position 3 possesses a lone pair of electrons, rendering it basic and nucleophilic. pharmaguideline.com It can be readily protonated by acids to form a thiazolium salt. It can also be alkylated by reacting with alkyl halides, a reaction known as N-alkylation, which also produces a thiazolium cation. pharmaguideline.com

Pericyclic Reactions and Molecular Rearrangements of this compound

The conjugated π-system of this compound allows it to participate in pericyclic reactions, which are concerted reactions that proceed through a cyclic transition state.

Diels-Alder Reaction: The enone moiety contains a C=C double bond (a dienophile) that can react with a conjugated diene in a [4+2] cycloaddition, known as the Diels-Alder reaction. masterorganicchemistry.com For this reaction to be efficient, the dienophile is typically activated by an electron-withdrawing group. youtube.com The carbonyl group and the attached thiazole ring both serve this purpose, making the vinyl group of the enone system an activated dienophile. Lewis acid catalysis can be employed to further enhance the reactivity of vinyl-substituted azaarenes in Diels-Alder reactions, leading to higher yields and selectivity. nih.gov The reaction with a simple diene like 1,3-butadiene would result in the formation of a six-membered ring fused to the thiazole heterocycle.

Photochemical [2+2] Cycloaddition: Upon irradiation with UV light, the enone can become electronically excited. This excited state can then react with an alkene (including another molecule of the enone itself) in a [2+2] cycloaddition to form a cyclobutane ring. wikipedia.orgorganicreactions.org These reactions are typically stepwise and proceed through a diradical intermediate. wikipedia.org While cyclic enones are generally more efficient, photocatalytic methods using visible light and a ruthenium(II) catalyst have been developed to improve the efficiency of [2+2] cycloadditions for acyclic enones. nih.govnih.gov

Catalytic Transformations and Selectivity in this compound Chemistry

Catalytic methods offer efficient and selective pathways for transforming this compound. The primary targets for catalytic reduction are the C=C double bond and the C=O carbonyl group.

Catalytic Hydrogenation: The selective reduction of the enone moiety is a key transformation.

Reduction of C=C to C-C: The conjugated C=C double bond can be selectively hydrogenated to yield the corresponding saturated ketone, 1-(2-methyl-5-thiazolyl)butan-3-one. This is often the more thermodynamically and kinetically favorable outcome. tue.nl Various catalysts, including those based on copper, palladium, and ruthenium, are effective for this transformation. mdpi.comrsc.org A copper-catalyzed hydroboration/protodeboronation strategy has been shown to be a highly chemoselective method for reducing the C=C bond of α,β-unsaturated ketones, leaving the carbonyl group intact. rsc.org

Reduction of C=O to C-OH: Selective reduction of the carbonyl group to a hydroxyl group, yielding 1-(2-methyl-5-thiazolyl)but-1-en-3-ol (an allylic alcohol), is more challenging but highly valuable. tue.nl This transformation often requires specialized catalysts and conditions that favor the adsorption of the C=O group onto the catalyst surface over the C=C bond. tue.nl

Complete Reduction: Under more forcing conditions or with less selective catalysts (e.g., catalytic hydrogenation with H₂ over Pt), both the double bond and the carbonyl group can be reduced to give 1-(2-methyl-5-thiazolyl)butan-3-ol. pharmaguideline.com

Reaction Kinetics and Thermodynamic Analysis of this compound Transformations

The kinetics and thermodynamics of reactions involving this compound are primarily dictated by the stability of reactants, intermediates, and products. For the key Michael addition reaction, computational studies on analogous systems provide insight into the factors governing reaction rates.

Studies on the conjugate addition of thiols to substituted α,β-unsaturated ketones have shown that substituents on the enone C=C bond have a significant impact on both the reaction enthalpy and the activation energy. acs.orgnih.gov The presence of substituents on the double bond can stabilize the enone reactant through hyperconjugation or conjugation more than they stabilize the product, making the reaction less exothermic. researchgate.net This reactant stabilization, rather than steric hindrance, is often the main factor controlling the activation energy. nih.gov

Below is a representative data table, based on computational studies of analogous enone systems, illustrating the effect of substituents on the thermodynamics and kinetics of nucleophilic addition.

| Enone Structure (Analog) | Substituent Position | Relative Enthalpy of Reaction (kcal/mol) | Relative Activation Energy (ΔΔG‡) (kcal/mol) |

| Methyl Vinyl Ketone | (Reference) | 0.0 | 0.0 |

| α-Methyl Enone | α | +1.5 | +2.5 |

| β-Methyl Enone | β | +2.0 | +3.0 |

| β-Phenyl Enone | β | +3.0 | +1.0 |

| Data is illustrative, derived from trends reported in computational studies of thiol additions to substituted enones and may not represent exact experimental values for the title compound. acs.orgnih.govresearchgate.net |

These trends suggest that the thiazole substituent at the β-position of this compound would influence both the thermodynamics and kinetics of nucleophilic addition, likely through stabilization of the ground state via conjugation.

Identification and Elucidation of Reaction Intermediates in this compound Chemistry

Understanding the transient species formed during reactions is crucial for elucidating mechanisms. The reactions of this compound involve several key intermediates.

Enolate Anion: The enolate is arguably the most important intermediate in the chemistry of this compound. It is formed during the conjugate addition of a nucleophile to the enone system. masterorganicchemistry.com The attack of the nucleophile on the β-carbon pushes the π-electrons of the C=C bond to form a carbanion at the α-position, which is in resonance with a more stable oxyanion, where the negative charge resides on the electronegative oxygen atom. masterorganicchemistry.comkhanacademy.org This resonance-stabilized enolate is a common intermediate in many reactions, including Michael additions and aldol (B89426) reactions. ucsb.edulibretexts.org

Diradical Intermediate: In photochemical [2+2] cycloadditions, the reaction proceeds through a triplet diradical intermediate. wikipedia.org Following photoexcitation of the enone to its triplet state, it interacts with a ground-state alkene to form a 1,4-diradical, which then undergoes spin inversion and ring closure to form the cyclobutane product. wikipedia.org

Sigma Complex (Arenium Ion): In the case of an electrophilic attack on the thiazole ring, the reaction would proceed through a cationic intermediate known as a sigma complex or an arenium ion equivalent. libretexts.org In this intermediate, the electrophile is attached to one of the ring carbons, and the positive charge is delocalized over the remaining atoms of the ring system. The stability of this intermediate determines the rate and regioselectivity of the substitution.

Photochemical and Electrochemical Reactivity Pathways of this compound

Beyond thermal reactions, this compound can be transformed using photochemical and electrochemical methods.

Photochemical Reactivity: The enone chromophore readily absorbs UV light, leading to electronic excitation. As discussed in Section 3.3, this allows the molecule to participate in [2+2] cycloadditions with alkenes to form cyclobutane rings. organicreactions.org This pathway is a powerful tool for constructing four-membered rings, which can be difficult to access via thermal routes. The efficiency of these reactions for acyclic enones can be low due to competing energy-wasting processes like cis-trans isomerization, but this can be overcome by using photocatalysts. nih.govnih.gov

Electrochemical Reactivity: Both the thiazole ring and the enone system are electrochemically active.

Reduction: The enone system can be electrochemically reduced. This typically involves a one-electron reduction to form a radical anion intermediate. This radical anion is a key species in certain photocatalytic [2+2] cycloadditions. nih.gov Further reduction can lead to the saturation of the C=C bond or reduction of the carbonyl group.

Oxidation: The thiazole ring can be electrochemically oxidized. Studies on related compounds have shown that thiazole derivatives can be synthesized via electrochemical oxidative cyclization, indicating the susceptibility of the ring system to oxidation. researchgate.net This suggests that under appropriate electrochemical conditions, this compound could undergo oxidative transformations, potentially leading to dimerization or polymerization.

Computational Chemistry and Theoretical Modeling of 1 2 Methyl 5 Thiazolyl but 1 En 3 One

Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions

Quantum chemical calculations are fundamental to understanding the electronic characteristics of 1-(2-Methyl-5-thiazolyl)but-1-en-3-one. Methods such as Density Functional Theory (DFT) are employed to elucidate the molecule's electronic structure and predict its reactivity. taylorfrancis.comresearchgate.net Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (EHOMO) and the Lowest Unoccupied Molecular Orbital (ELUMO). The HOMO-LUMO energy gap is a critical indicator of the molecule's kinetic stability and chemical reactivity. atlantis-press.com

For thiazole (B1198619) derivatives, quantum chemical calculations have been used to correlate inhibition efficiency with descriptor variables, showing that such methods can predict molecular behavior effectively. atlantis-press.com These calculations reveal that the distribution of electron density, visualized through molecular electrostatic potential (MEP) maps, can identify nucleophilic and electrophilic sites within the molecule. In this compound, the nitrogen and sulfur atoms of the thiazole ring, along with the carbonyl oxygen, are expected to be regions of high electron density, making them susceptible to electrophilic attack. Conversely, the carbon atoms of the enone moiety are likely electrophilic, particularly the β-carbon, which is prone to nucleophilic attack. chemistrysteps.com

| Parameter | Calculated Value | Interpretation |

|---|

Conformational Analysis and Energy Landscapes of this compound

Conformational analysis is essential for understanding the three-dimensional structure and flexibility of this compound, which in turn influences its physical properties and biological activity. The molecule possesses several rotatable bonds, including the bond connecting the thiazole ring to the butenone side chain, and the C-C single bond within the side chain. The rotation around these bonds gives rise to various conformers with different energies.

The enone moiety can exist in either an s-trans or s-cis conformation. researchgate.net For many enones, the s-trans conformer is dominant at room temperature due to lower steric hindrance. researchgate.net The relative energies of these conformers can be calculated using computational methods, allowing for the construction of a potential energy surface that maps the energy of the molecule as a function of its geometry. This energy landscape reveals the most stable, low-energy conformations and the energy barriers between them. youtube.com For instance, allylic strain between substituents on the double bond and the adjacent single bond can significantly influence the preferred conformation. youtube.com

Molecular Dynamics Simulations for Solvent Effects and Dynamic Properties

Molecular dynamics (MD) simulations are a powerful tool for studying the dynamic behavior of this compound in a condensed phase, such as in a solvent. bioinformaticsreview.com These simulations model the movement of atoms over time, providing insights into how the solvent affects the molecule's conformational preferences and dynamic properties. uchicago.eduacs.org By placing the molecule in a simulation box filled with explicit solvent molecules (e.g., water), one can observe the formation of a solvation shell and the specific intermolecular interactions, such as hydrogen bonds, that occur between the solute and solvent.

MD simulations can help predict properties like solubility and can reveal how the solvent environment influences the conformational equilibrium by stabilizing certain conformers over others. acs.orgacs.org The trajectory data from MD simulations can be analyzed to understand the flexibility of different parts of the molecule and the timescales of conformational changes.

Theoretical Prediction of Reaction Mechanisms and Transition State Structures for this compound

Theoretical calculations can be used to predict the mechanisms of reactions involving this compound. A key reaction for this molecule is the Michael addition, a conjugate addition to the α,β-unsaturated carbonyl system. chemistrysteps.comlibretexts.org Computational methods can model the reaction pathway of a nucleophile adding to the β-carbon of the enone.

By calculating the energies of reactants, intermediates, transition states, and products, a detailed reaction energy profile can be constructed. The transition state is the highest energy point along the reaction coordinate, and its structure and energy determine the activation energy and, consequently, the reaction rate. DFT calculations have been successfully used to investigate the regioselectivity of Michael additions, explaining why addition occurs at the α or β carbon depending on the substituents. fiu.edu For example, computational studies on thiol Michael additions have provided valuable insights into how catalysts and the local environment influence the reaction pathway. researchgate.net

Molecular Docking and Binding Affinity Predictions for this compound with Target Macromolecules

Molecular docking is a computational technique used to predict the preferred orientation of a small molecule (ligand) when bound to a larger molecule, typically a protein or nucleic acid (receptor), to form a stable complex. h-its.orgopenaccessjournals.com This method is crucial in drug discovery for identifying potential drug candidates. nih.gov For this compound, docking simulations can be performed to predict its binding mode and affinity with various biological targets.

The process involves sampling a wide range of conformations and orientations of the ligand within the binding site of the receptor. nih.gov A scoring function is then used to estimate the binding affinity for each pose, ranking them to identify the most likely binding mode. h-its.org These scoring functions approximate the free energy of binding, taking into account factors like intermolecular interactions (e.g., hydrogen bonds, van der Waals forces, electrostatic interactions) and the conformational energy of the ligand. meilerlab.org The results of docking studies can guide the design of more potent and selective analogs.

| Target Protein | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues |

|---|

Quantitative Structure-Activity Relationship (QSAR) and Structure-Activity Relationship (SAR) Model Development Methodologies for this compound Analogs

Quantitative Structure-Activity Relationship (QSAR) and Structure-Activity Relationship (SAR) are methods used to correlate the chemical structure of a series of compounds with their biological activity. creative-biolabs.comlongdom.org For analogs of this compound, these models can be developed to predict the activity of new, unsynthesized compounds and to guide the optimization of lead compounds.

The development of a QSAR model involves several steps. mdpi.com First, a dataset of structurally related compounds with experimentally measured biological activities is compiled. mdpi.com Then, a variety of molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, are calculated. These descriptors can be 1D (e.g., molecular weight), 2D (e.g., connectivity indices), or 3D (e.g., molecular shape). creative-biolabs.com Finally, a mathematical model is built using statistical methods, such as multiple linear regression or machine learning algorithms, to establish a relationship between the descriptors and the biological activity. acs.org

A robust QSAR model can be used to predict the activity of new analogs, helping to prioritize which compounds to synthesize and test. SAR provides more qualitative insights, identifying key structural features or functional groups that are important for activity. creative-biolabs.com For thiazole-containing compounds, SAR studies have been instrumental in identifying the structural requirements for various biological activities. nih.gov

Advanced Analytical Methodologies Development for 1 2 Methyl 5 Thiazolyl but 1 En 3 One

Spectroscopic Techniques for Advanced Structural Elucidation and Mechanistic Insight

Spectroscopic methods are indispensable for probing the molecular structure and electronic properties of 1-(2-Methyl-5-thiazolyl)but-1-en-3-one. Advanced applications of these techniques offer detailed information beyond simple identification, extending to conformational analysis, intermolecular interactions, and reaction dynamics.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the structural analysis of organic molecules. While one-dimensional (1D) ¹H and ¹³C NMR provide fundamental information about the chemical environment of hydrogen and carbon atoms, advanced NMR techniques offer deeper structural and dynamic insights. ipb.pt

Two-Dimensional (2D) NMR Spectroscopy: For a molecule with the complexity of this compound, 2D NMR is essential for definitive resonance assignments. nih.gov Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are employed to establish connectivity between atoms. rsc.org

COSY: Identifies proton-proton (¹H-¹H) coupling networks, confirming the connectivity within the butenone side chain.

HSQC: Correlates directly bonded ¹H and ¹³C atoms, allowing for the unambiguous assignment of each carbon atom bearing protons.

HMBC: Reveals long-range (2-3 bond) correlations between ¹H and ¹³C atoms, which is critical for connecting the butenone side chain to the thiazole (B1198619) ring and confirming the position of the methyl group on the ring.

Diffusion NMR: Diffusion-Ordered Spectroscopy (DOSY) is a powerful technique for analyzing mixtures and studying molecular size and aggregation. youtube.com By measuring the rate of molecular diffusion, which is dependent on size and shape, DOSY can separate the NMR signals of different components in a mixture without physical separation. magritek.com This is particularly useful for monitoring the synthesis of this compound in real-time, allowing for the identification of reactants, intermediates, and products within the reaction mixture. nih.govresearchgate.net

Solid-State NMR (ssNMR): While solution-state NMR provides information on molecules in an isotropic environment, ssNMR can be used to study the compound in its solid, crystalline, or amorphous forms. This technique provides insights into the molecular conformation and packing in the solid state, which can be influenced by intermolecular interactions.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts and 2D NMR Correlations for this compound Predicted values are based on standard chemical shift increments for thiazole and enone systems.

| Position | Atom Type | Predicted δ (ppm) | Key HMBC Correlations |

|---|---|---|---|

| Thiazole-C2 | ¹³C | ~165 | H from Thiazole-CH₃, Thiazole-H4 |

| Thiazole-C4 | ¹³C | ~120 | Thiazole-H4, Vinyl-Hα |

| Thiazole-C5 | ¹³C | ~140 | Thiazole-H4, Vinyl-Hα |

| Thiazole-CH₃ | ¹³C | ~19 | H from Thiazole-CH₃ |

| Thiazole-H4 | ¹H | ~7.8 | Thiazole-C2, Thiazole-C5, Vinyl-Cα |

| Thiazole-CH₃ | ¹H | ~2.7 | Thiazole-C2 |

| Vinyl-Cα | ¹³C | ~135 | Vinyl-Hβ, Thiazole-H4 |

| Vinyl-Cβ | ¹³C | ~128 | Vinyl-Hα, Carbonyl-CH₃ |

| Carbonyl-C=O | ¹³C | ~198 | Vinyl-Hβ, Carbonyl-CH₃ |

| Carbonyl-CH₃ | ¹³C | ~27 | Carbonyl-CH₃ |

| Vinyl-Hα | ¹H | ~7.5 (d) | Thiazole-C5, Vinyl-Cβ, Carbonyl-C=O |

| Vinyl-Hβ | ¹H | ~6.8 (d) | Vinyl-Cα, Carbonyl-C=O, Carbonyl-CH₃ |

| Carbonyl-CH₃ | ¹H | ~2.4 | Vinyl-Cβ, Carbonyl-C=O |

Mass spectrometry (MS) is a fundamental technique for determining the molecular weight and elemental composition of a compound. nih.gov High-Resolution Mass Spectrometry (HRMS), often utilizing analyzers like Time-of-Flight (TOF) or Orbitrap, provides highly accurate mass measurements, allowing for the determination of the molecular formula of this compound with high confidence. mdpi.comtum.de

Fragmentation Analysis: In addition to determining the molecular ion, tandem mass spectrometry (MS/MS) is used to induce fragmentation of the parent ion. The resulting fragment ions provide a wealth of structural information, akin to a molecular puzzle. The fragmentation pattern is characteristic of the compound's structure and can be used for its identification and for distinguishing it from isomers. researchgate.net For this compound, key fragmentation pathways would likely involve:

Cleavage of the butenone side chain: Loss of the acetyl group (CH₃CO•) or the entire butenone moiety.

Thiazole ring opening: Fragmentation of the heterocyclic ring, a common pathway for thiazole derivatives. researchgate.netnih.gov

Table 2: Plausible HRMS Fragmentation Pattern for this compound (C₈H₉NOS) Molecular Weight: 167.0405 g/mol

| m/z (Calculated) | Formula | Proposed Fragment Identity |

|---|---|---|

| 168.0478 | [C₈H₁₀NOS]⁺ | [M+H]⁺ (Protonated Molecular Ion) |

| 125.0372 | [C₇H₇NS]⁺ | [M+H - CH₃CO]⁺ (Loss of acetyl radical) |

| 98.0215 | [C₄H₄NS]⁺ | [2-Methylthiazole radical cation]⁺ |

| 70.0498 | [C₄H₆O]⁺ | [But-1-en-3-one radical cation]⁺ |

| 43.0184 | [C₂H₃O]⁺ | [Acetyl cation]⁺ |

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, probes the vibrational modes of a molecule. libretexts.org Each functional group has characteristic vibrational frequencies, making these techniques excellent for molecular fingerprinting and confirming the presence of key structural features. scielo.org.zalibretexts.org

For this compound, FT-IR and Raman spectra would provide clear evidence for:

The conjugated ketone (C=O stretch).

The carbon-carbon double bond (C=C stretch).

Vibrations associated with the thiazole ring (C=N, C-S stretches).

C-H stretching and bending modes.

These techniques are also sensitive to intermolecular interactions, such as hydrogen bonding. Changes in peak position, shape, or intensity can provide evidence for how the molecule interacts with its environment, for example, in different solvent systems or in a solid matrix.

Table 3: Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| C-H Stretch (Aromatic/Vinyl) | Thiazole ring, C=C-H | 3100 - 3000 |

| C-H Stretch (Aliphatic) | -CH₃ | 3000 - 2850 |

| C=O Stretch (Conjugated Ketone) | α,β-Unsaturated Ketone | 1685 - 1665 |

| C=C Stretch (Conjugated Alkene) | -CH=CH- | 1650 - 1600 |

| C=N Stretch | Thiazole Ring | 1600 - 1500 |

| C-H Bend | -CH₃, -CH=CH- | 1470 - 1350 |

UV-Visible spectroscopy measures the absorption of light in the ultraviolet and visible regions, which corresponds to the promotion of electrons from lower to higher energy orbitals. The technique is particularly informative for compounds containing conjugated systems. The structure of this compound features an extended π-conjugated system encompassing the thiazole ring, the vinyl group, and the carbonyl group.

This conjugation lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), resulting in absorption at longer wavelengths (a bathochromic or red shift) compared to the non-conjugated components. youtube.comyoutube.com The spectrum is expected to show two main types of electronic transitions:

π → π transitions:* These are typically high-intensity absorptions arising from the promotion of an electron from a π bonding orbital to a π* antibonding orbital. The extended conjugation in the molecule will cause this band to appear at a relatively long wavelength. mdpi.com

n → π transitions:* These are lower-intensity absorptions resulting from the promotion of a non-bonding electron (from the oxygen or nitrogen atoms) to a π* antibonding orbital. This transition is characteristic of the carbonyl group. youtube.com

Table 4: Expected Electronic Transitions for this compound

| Transition Type | Description | Expected λmax (nm) | Expected Intensity |

|---|---|---|---|

| π → π | Associated with the extended conjugated system (thiazole-ene-one) | 250 - 350 | High (ε > 10,000) |

| n → π | Associated with the carbonyl group | 300 - 400 | Low (ε < 1,000) |

Chromatographic Separation Techniques Development and Optimization

Chromatographic methods are essential for separating this compound from impurities, starting materials, and byproducts, as well as for quantitative analysis to determine its purity.

High-Performance Liquid Chromatography (HPLC) is the premier technique for assessing the purity of pharmaceutical compounds and other fine chemicals. epa.gov A reversed-phase HPLC (RP-HPLC) method is typically the first choice for a molecule of this polarity. researchgate.net

Method development involves a systematic optimization of several key parameters to achieve a robust and reliable separation with good peak shape and resolution. pensoft.net

Stationary Phase (Column): A C18 (octadecylsilane) column is commonly used, providing a nonpolar stationary phase suitable for retaining moderately polar compounds.

Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate (B84403) or acetate (B1210297) buffer) and an organic modifier (e.g., acetonitrile (B52724) or methanol) is used. Gradient elution, where the proportion of the organic modifier is increased over time, is often employed to separate compounds with a range of polarities. researchgate.netnih.gov

Detection: Given the compound's strong UV absorbance due to its conjugated system, a UV detector is the ideal choice. The detection wavelength would be set at the λmax determined by UV-Vis spectroscopy to ensure maximum sensitivity.

Validation: A developed HPLC method must be validated according to established guidelines to ensure its accuracy, precision, linearity, and sensitivity for quantitative analysis.

Table 5: Example RP-HPLC Method Parameters for Purity Analysis

| Parameter | Condition |

|---|---|

| Column | C18, 4.6 x 150 mm, 5 µm particle size |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | Start at 10% B, ramp to 90% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 25 °C |

| Detection Wavelength | λmax (e.g., ~280 nm) |

| Injection Volume | 10 µL |

Gas Chromatography (GC) and Headspace Analysis Methodologies

Gas Chromatography (GC) is a premier technique for the analysis of volatile and semi-volatile compounds such as this compound. Its high resolution and sensitivity make it ideal for separating the target analyte from complex mixtures. When coupled with a detector like a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), GC provides both quantitative and qualitative information.

Headspace analysis is a specific sample introduction technique for GC that is particularly useful for analyzing volatile organic compounds (VOCs) in solid or liquid samples. chromatographyonline.com In this method, the sample is placed in a sealed vial and heated, allowing volatile compounds to partition into the gas phase (the headspace) above the sample. mdpi.com A sample of this gas is then injected into the GC system. This technique is advantageous as it minimizes matrix effects and prevents non-volatile residues from contaminating the GC system. researchgate.net

For this compound, a static headspace GC-MS method would be highly effective. The methodology involves optimizing parameters such as incubation temperature and time to ensure efficient partitioning of the analyte into the headspace.

Table 1: Hypothetical GC and Headspace Method Parameters

| Parameter | Value/Description |

|---|---|

| GC System | Agilent 8890 GC or equivalent |

| Column | DB-5MS (30 m x 0.25 mm, 0.25 µm) or similar non-polar column |

| Headspace Autosampler | HT3™ Automated Headspace Analyzer or similar |

| Vial Equilibration Temp. | 80 °C |

| Vial Equilibration Time | 20 minutes |

| Injection Mode | Split (e.g., 20:1 ratio) |

| Inlet Temperature | 250 °C |

| Carrier Gas | Helium at 1.2 mL/min |

| Oven Program | 50 °C (hold 2 min), ramp to 280 °C at 10 °C/min, hold 5 min |

| Detector | Mass Spectrometer (MS) |

| MS Scan Range | 35-350 amu |

This method allows for the sensitive detection and quantification of the target compound, making it suitable for quality control and flavor profiling applications. researchgate.netnih.gov

X-ray Crystallography and Diffraction Studies for Solid-State Structure Determination

X-ray crystallography is a powerful analytical technique used to determine the precise three-dimensional arrangement of atoms within a crystalline solid. This method provides definitive proof of a molecule's structure, including bond lengths, bond angles, and conformation. For a compound like this compound, obtaining a single-crystal X-ray structure would unambiguously confirm its connectivity and stereochemistry (e.g., the configuration of the C=C double bond).

The process involves growing a high-quality single crystal of the compound, which is then mounted in an X-ray diffractometer. The crystal is irradiated with a beam of X-rays, and the resulting diffraction pattern is collected. The positions and intensities of the diffracted beams are used to calculate an electron density map, from which the atomic positions can be determined.

Table 3: Expected Crystallographic Data Parameters for this compound

| Parameter | Expected Value/Information |

|---|---|

| Crystal System | e.g., Monoclinic, Orthorhombic |

| Space Group | e.g., P2₁/c |

| Unit Cell Dimensions | a, b, c (Å); α, β, γ (°) |

| Thiazole C-S Bond Length | ~1.70 - 1.75 Å |

| Thiazole C=N Bond Length | ~1.30 - 1.35 Å |

| C=C Bond Length (enone) | ~1.33 - 1.36 Å |

| C=O Bond Length (ketone) | ~1.20 - 1.25 Å |

| Conformation | Planarity of the thiazole ring and enone system |

These studies are essential for understanding intermolecular interactions, such as hydrogen bonding or π-stacking, which govern the solid-state packing of the molecule. nih.gov

Hyphenated Analytical Techniques (e.g., LC-MS/MS, GC-MS, NMR-MS) for Comprehensive Analysis

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are indispensable for the comprehensive analysis of complex samples. nih.govnih.gov

GC-MS: As discussed in section 5.2.2, Gas Chromatography-Mass Spectrometry is a powerful tool for this compound. The gas chromatograph separates the components of a mixture, and the mass spectrometer provides mass information for each component, enabling positive identification. The mass spectrum of this compound would be expected to show a molecular ion peak (M+) corresponding to its molecular weight, along with characteristic fragment ions resulting from the cleavage of specific bonds (e.g., loss of a methyl group, acetyl group, or cleavage of the thiazole ring). nih.govresearchgate.net

LC-MS/MS: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is used for analyzing less volatile or thermally labile compounds. researchgate.net An LC system separates the sample components, which are then ionized (e.g., by Electrospray Ionization, ESI) and analyzed by a tandem mass spectrometer. nih.gov This technique offers high sensitivity and selectivity, particularly when operated in Multiple Reaction Monitoring (MRM) mode, where specific precursor-to-product ion transitions are monitored. sciex.com This allows for accurate quantification even at very low levels in complex matrices. nih.gov

Table 4: Predicted MS/MS Fragmentation for this compound

| Precursor Ion (m/z) | Predicted Product Ions (m/z) | Putative Fragment Identity |

|---|---|---|

| [M+H]⁺ | [M+H - CH₂CO]⁺ | Loss of ketene |

| [M+H]⁺ | [M+H - COCH₃]⁺ | Loss of acetyl group |

The combination of these techniques provides a wealth of structural and quantitative data, facilitating everything from metabolite identification to quality control of the pure substance. ijnrd.org

Development of Electroanalytical Methods for Detection and Quantification of this compound

Electroanalytical methods measure the potential (volts) and/or current (amperes) in an electrochemical cell containing the analyte. longdom.org These techniques are known for their high sensitivity, rapid response, low cost, and potential for miniaturization. researchgate.net For a molecule like this compound, which contains electroactive functional groups (the thiazole ring and the α,β-unsaturated ketone), electrochemical methods like voltammetry could be developed for its detection and quantification.

Cyclic Voltammetry (CV): This technique can be used to study the redox properties of the compound. By scanning the potential of a working electrode and measuring the resulting current, one can identify the oxidation and reduction potentials of the analyte. The thiazole moiety and the enone system are both susceptible to electrochemical reactions. The resulting voltammogram would provide a characteristic "fingerprint" for the compound.

Stripping Voltammetry: For trace analysis, techniques like adsorptive stripping voltammetry could be employed. This involves a preconcentration step where the analyte is adsorbed onto the surface of the working electrode, followed by a potential sweep to "strip" it off, generating a signal proportional to its concentration.

The development of an electrochemical sensor could involve modifying an electrode (e.g., a glassy carbon or gold electrode) to enhance selectivity and sensitivity towards the target molecule. nih.govgoogle.com

Table 5: Potential Electroanalytical Method Parameters

| Parameter | Description |

|---|---|

| Technique | Differential Pulse Voltammetry (DPV) or Square Wave Voltammetry (SWV) |

| Working Electrode | Glassy Carbon Electrode (GCE) |

| Reference Electrode | Ag/AgCl |

| Counter Electrode | Platinum wire |

| Supporting Electrolyte | e.g., Phosphate buffer solution (pH 7.0) |

| Potential Range | Determined by initial Cyclic Voltammetry scan |

| Signal | Peak current at a specific potential |

Such methods could offer a rapid and cost-effective alternative to chromatographic techniques for routine quantitative analysis. nih.gov

Structure Activity Relationship Sar Methodologies for 1 2 Methyl 5 Thiazolyl but 1 En 3 One Analogs

Rational Design Principles for the Generation of 1-(2-Methyl-5-thiazolyl)but-1-en-3-one Derivatives

Rational design of derivatives of this compound is guided by established medicinal chemistry principles. The process involves systematic modifications of the lead structure to probe the chemical space and understand the molecular features required for biological activity.

Modification of the Thiazole (B1198619) Ring: The thiazole ring is a common scaffold in medicinal chemistry, known for its ability to engage in various biological interactions. nih.gov SAR studies often involve replacing the thiazole with other five- or six-membered heterocycles like pyridine, furan, thiophene, oxazole, or pyrazole (B372694) to determine the importance of the specific heteroatom arrangement and aromatic character for target binding. acs.org Furthermore, the methyl group at the C2 position can be substituted with other alkyl or aryl groups to explore steric and electronic effects.

Alteration of the But-1-en-3-one Linker: The α,β-unsaturated ketone moiety, also known as a chalcone (B49325) or vinyl ketone structure, functions as a Michael acceptor. mdpi.com This electrophilic center can react covalently and often reversibly with nucleophilic residues, such as cysteine thiols, in the active site of target proteins like kinases. nih.govacs.org Rational design principles focus on tuning the reactivity of this warhead. Introducing electron-withdrawing or electron-donating groups near the double bond can modulate its electrophilicity, thereby affecting the rate and reversibility of the covalent interaction. mdpi.com

Substitution at the Terminal Position: The terminal methyl group of the butenone moiety provides a key vector for modification. In analogous thiazolyl-chalcone structures, this position is typically occupied by a phenyl ring. nih.govnih.gov Replacing the methyl group with a variety of substituted aryl or heteroaryl rings allows for a systematic exploration of how hydrophobicity, electronics, and steric bulk impact potency. For instance, SAR studies on similar scaffolds have shown that electron-withdrawing groups on a terminal phenyl ring can increase cytotoxic activity. nih.gov

A summary of rational design strategies is presented below:

| Molecular Scaffold | Modification Strategy | Rationale |

| Thiazole Ring | Bioisosteric replacement (e.g., with furan, pyridine) | To determine the optimal heterocycle for target interaction. |

| Substitution at C2 position (e.g., H, Ethyl, Phenyl) | To probe steric tolerance and electronic effects. | |

| Butenone Linker | Modify substituents on the double bond | To tune the electrophilicity of the Michael acceptor. |

| Alter linker length or rigidity | To optimize the positioning of the terminal group in the binding pocket. | |

| Terminal Group | Replace methyl with substituted aryl/heteroaryl rings | To explore hydrophobic, steric, and electronic interactions. |

Combinatorial Chemistry and High-Throughput Synthesis Approaches for SAR Exploration

To efficiently explore the SAR of this compound analogs, combinatorial chemistry and high-throughput synthesis methods are employed to rapidly generate large libraries of related compounds. These approaches allow for the simultaneous variation of multiple structural features.

A primary synthetic route for creating analogs of this compound class is the Claisen-Schmidt condensation . This reaction involves the base-catalyzed condensation of a ketone with an aldehyde. nih.gov For this specific scaffold, a library can be generated by reacting a constant ketone precursor, such as 1-(2-methyl-5-thiazolyl)ethan-1-one, with a diverse panel of aldehydes. This method is robust, high-yielding, and amenable to parallel synthesis formats, making it ideal for creating a large number of derivatives for SAR studies. nih.gov

Multicomponent reactions (MCRs) are another powerful tool. For instance, novel thiazole derivatives can be synthesized in a one-pot chemoenzymatic process, which offers high yields under mild conditions and is suitable for generating structural diversity. nih.gov By varying the starting materials (e.g., different amines, isothiocyanates, and acetylenedicarboxylates), a wide range of thiazole cores can be produced efficiently.

The typical workflow for a combinatorial approach involves:

Library Design: Selection of diverse building blocks (e.g., various aldehydes for Claisen-Schmidt condensation) to maximize structural and physicochemical diversity.

Parallel Synthesis: Execution of reactions in a multi-well plate format to produce a library of discrete compounds.

High-Throughput Screening (HTS): Rapidly testing the entire library in a primary biological assay to identify initial "hits."

Hit Confirmation and SAR Analysis: Validating the activity of the hits and analyzing the results to build an initial SAR model that guides the next round of synthesis.

In vitro Target Identification and Enzyme Assay Development Methodologies for Molecular Mechanism Studies

Identifying the specific molecular target of an active compound is crucial for understanding its mechanism of action and for further optimization. For analogs of this compound, which possess a reactive Michael acceptor, several methodologies are applicable.

Target Identification:

Competitive Activity-Based Protein Profiling (ABPP): This technique is used to identify cellular targets that bind the compound of interest. Cells are treated with the compound, and the remaining available targets are then labeled with a broad-spectrum covalent probe. A reduction in probe labeling for a specific protein indicates it as a potential target. This method has been successfully used to identify kinase targets for compounds with reactive acrylonitriles, which are structurally related to the butenone moiety. nih.govacs.org

Affinity Chromatography: An analog of the active compound is immobilized on a solid support. A cellular lysate is passed over this support, and proteins that bind to the compound are captured and subsequently identified by mass spectrometry.

Enzyme Assay Development: Once a target is identified (e.g., a specific kinase, DNA gyrase, or tubulin), quantitative enzyme assays are developed to determine the potency (e.g., IC₅₀ value) of the analogs. nih.govekb.eg

Kinase Assays: The inhibition of a specific kinase is often measured by quantifying the phosphorylation of a substrate peptide, using methods like radioactivity (³²P-ATP) or fluorescence-based detection.

Tubulin Polymerization Assay: Thiazole derivatives are known tubulin polymerization inhibitors. nih.govnih.gov In this assay, purified tubulin is induced to polymerize, and the rate of polymerization is measured by monitoring the increase in light scattering or fluorescence in the presence and absence of the inhibitor.

DNA Gyrase/Topoisomerase Assays: For potential antibacterial agents, assays can measure the inhibition of bacterial DNA gyrase or topoisomerase IV supercoiling activity using gel electrophoresis. ekb.eg

The table below summarizes potential targets for thiazole-based compounds and the corresponding assay types.

| Potential Target Class | Specific Example | Assay Methodology |

| Protein Kinases | RSK2, VEGFR-2 | Radiometric or fluorescence-based phosphorylation assay |

| Cytoskeletal Proteins | Tubulin | Light scattering or fluorescence-based polymerization assay |

| Bacterial Enzymes | DNA Gyrase, Topoisomerase IV | DNA supercoiling assay using gel electrophoresis |

| Cancer-Related Enzymes | Aromatase, CDK2 | In vitro enzyme inhibition assays |

Ligand-Based and Structure-Based Molecular Design Approaches for this compound Analogs

Computational chemistry plays a pivotal role in accelerating the drug design cycle by predicting the activity of novel analogs and providing insights into their binding mechanisms.

Ligand-Based Design: This approach is used when the 3D structure of the biological target is unknown. It relies on the information derived from a set of known active and inactive molecules.

Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical correlation between the physicochemical properties (e.g., hydrophobicity, electronic properties, steric parameters) of a series of compounds and their biological activity. psu.eduresearchgate.net For thiazole analogs, a QSAR model could predict the potency of new derivatives before their synthesis, thereby prioritizing the most promising candidates.

Pharmacophore Modeling: This method identifies the essential 3D arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) that a molecule must possess to bind to the target. researchgate.net A pharmacophore model generated from active thiazole analogs can be used to virtually screen large compound databases to find novel, structurally diverse hits.

Structure-Based Design: When the 3D structure of the target protein is available (from X-ray crystallography or cryo-EM), structure-based design can be employed.

Molecular Docking: This is the most common technique, where computational algorithms predict the preferred binding pose and affinity of a ligand within the active site of a protein. nih.govimpactfactor.org For thiazole derivatives targeting tubulin, for example, docking studies can reveal key interactions with residues in the colchicine (B1669291) binding site, explaining why certain substitutions enhance activity. nih.govnih.gov Docking can guide the design of new analogs with improved complementarity to the binding pocket. nih.govnih.gov

The following table illustrates how docking results can guide SAR.

| Analog Modification | Predicted Binding Interaction | Docking Score (kcal/mol) | Predicted Activity |

| Terminal Methyl (Lead) | Limited hydrophobic contact | -6.5 | Moderate |

| Terminal Phenyl | π-π stacking with Phe residue | -8.2 | High |

| Terminal 4-Chlorophenyl | π-π stacking + halogen bond | -9.1 | Very High |

| Terminal 4-Methoxyphenyl | H-bond with Ser residue | -8.8 | High |

Chemogenomic Approaches and Systems Biology Perspectives in SAR Elucidation

To gain a broader understanding of the biological effects of this compound analogs, modern SAR elucidation incorporates chemogenomic and systems biology perspectives.

Chemogenomics: This approach involves screening a focused library of compounds against a large panel of biological targets, such as the human kinome. This provides a "selectivity profile" for each compound, revealing not only its primary target but also potential off-target interactions. This information is critical for understanding potential side effects and for identifying opportunities to repurpose the compound for new therapeutic indications. A chemogenomic screen of thiazole analogs could reveal unexpected inhibitory activity against a different class of enzymes, opening new avenues for research.

Applications of 1 2 Methyl 5 Thiazolyl but 1 En 3 One in Chemical Sciences

Role as a Key Synthetic Intermediate in the Preparation of Complex Molecules

The principal and most well-documented application of 1-(2-Methyl-5-thiazolyl)but-1-en-3-one is its function as a pivotal intermediate in the synthesis of second-generation neonicotinoid insecticides, most notably thiamethoxam. nih.govnih.gov Neonicotinoids are a class of neuro-active insecticides with a chemical structure similar to nicotine.

The synthesis of thiamethoxam involves a multi-step process where this compound serves as a key building block. This intermediate provides the core thiazole (B1198619) ring structure, which is a critical pharmacophore in the final thiamethoxam molecule. The thiazole moiety is known to contribute to the insecticidal activity of the compound. The general synthetic route involves the reaction of this butenone derivative with other reagents to construct the final complex structure of thiamethoxam.

Table 1: Key Intermediates in the Synthesis of Thiamethoxam

| Intermediate | Chemical Name | Role in Synthesis |

| 1 | This compound | Provides the core 2-methyl-5-thiazolyl moiety |

| 2 | 3-Methyl-4-nitroimino-perhydro-1,3,5-oxadiazine | Reacts with the thiazole intermediate |

| 3 | 2-Chloro-5-chloromethylthiazole | An alternative key intermediate for the thiazole ring |

Utilization as a Building Block in Materials Science and Polymer Chemistry Research

While the thiazole ring itself is a versatile scaffold found in various functional materials, including semiconducting polymers and fluorescent dyes, there is limited specific information available in the public domain regarding the direct utilization of this compound as a building block in materials science and polymer chemistry research. The presence of a reactive enone functional group and a heterocyclic thiazole ring suggests its potential for incorporation into polymer backbones or as a precursor for functional dyes. However, dedicated research focusing on these applications of this specific compound is not widely reported.

Mechanistic Research on Agrochemical Targets and Modes of Action Involving this compound

Direct mechanistic research on the interaction of this compound with agrochemical targets is scarce. The focus of such research is typically on the final active ingredient, thiamethoxam. Thiamethoxam acts as an agonist at the nicotinic acetylcholine receptors (nAChRs) of insects, leading to the disruption of their nervous system. nih.gov

It is important to note that this compound itself is not the active insecticide. Instead, it is a precursor that is chemically transformed into the final molecule with the desired biological activity. Therefore, mechanistic studies are directed at understanding how the complete thiamethoxam molecule interacts with its biological target.

Environmental Research on Degradation Pathways and Metabolite Identification of this compound

There is a lack of specific environmental research on the degradation pathways and metabolite identification of this compound. As an intermediate in a chemical manufacturing process, its release into the environment is expected to be minimal and controlled.

The environmental fate of the final product, thiamethoxam, has been studied more extensively. Thiamethoxam can be degraded in the environment through various pathways, including photolysis and microbial degradation, leading to the formation of several metabolites. One of the major metabolites of thiamethoxam is clothianidin, another potent neonicotinoid insecticide. It is crucial to distinguish that the degradation products of the intermediate, this compound, would differ from those of the final thiamethoxam product.

Probing Biological Pathways via Molecular Interactions of this compound

The use of this compound as a molecular probe to investigate biological pathways is not a documented application. The thiazole moiety is present in numerous biologically active compounds and approved drugs, where it contributes to their therapeutic effects. nih.govnih.gov These compounds are designed to interact with specific biological targets to elicit a desired response. However, this compound, in its role as a synthetic intermediate, has not been developed or utilized for the purpose of probing biological systems. Its reactivity and lack of specific biological targets make it unsuitable for such applications, where highly specific and often labeled molecules are required.

Future Research Directions and Emerging Methodologies for 1 2 Methyl 5 Thiazolyl but 1 En 3 One

Integration of Artificial Intelligence and Machine Learning in 1-(2-Methyl-5-thiazolyl)but-1-en-3-one Research

The advent of artificial intelligence (AI) and machine learning (ML) is set to revolutionize chemical synthesis and drug discovery. For a molecule like this compound, these computational tools can accelerate research and development in several key areas.

Machine learning algorithms can be trained on vast datasets of chemical reactions to predict optimal synthetic routes, catalysts, and reaction conditions. numberanalytics.comspectroscopyonline.com This data-driven approach can significantly reduce the number of trial-and-error experiments required, saving time and resources. spectroscopyonline.com For the synthesis of this compound, AI could suggest novel, more efficient pathways by analyzing known reactions of thiazoles and enones.

Furthermore, AI and ML models are increasingly used to predict the biological activities and physicochemical properties of molecules. americanpharmaceuticalreview.commdpi.com By constructing quantitative structure-activity relationship (QSAR) models, researchers can virtually screen derivatives of this compound for potential therapeutic applications, prioritizing the synthesis of the most promising candidates. These predictive models can also forecast properties like solubility and toxicity, which are crucial in drug development. mdpi.com The integration of high-throughput experimentation with machine learning can further accelerate the discovery of new applications for this compound. numberanalytics.com

| AI/ML Application Area | Potential Impact on this compound Research |

| Retrosynthetic Analysis | Prediction of novel and efficient synthetic pathways. |

| Reaction Optimization | Identification of optimal catalysts, solvents, and reaction conditions for synthesis. nist.gov |

| Property Prediction | In-silico prediction of biological activity, toxicity, and physicochemical properties. |

| Drug Discovery | Virtual screening of derivatives to identify potential drug candidates. numberanalytics.com |

Exploration of Novel Synthetic Methodologies and Catalysis in Enone and Thiazole (B1198619) Chemistry

Recent advancements in synthetic organic chemistry offer exciting new possibilities for the preparation of this compound and its analogues. The exploration of these novel methodologies could lead to more efficient, sustainable, and versatile synthetic routes.

For the thiazole moiety, green chemistry approaches are gaining prominence. These include microwave-assisted and ultrasound-mediated syntheses, which can significantly reduce reaction times and energy consumption. americanpharmaceuticalreview.comirdg.orgrsc.org The use of environmentally benign solvents and recyclable catalysts is another key aspect of green thiazole synthesis. spectroscopyonline.comirdg.org

In the realm of enone synthesis, visible-light-promoted organocatalytic aerobic oxidation presents a metal-free and sustainable alternative to traditional methods. aiche.org Other innovative techniques include palladium-catalyzed dehydrogenation of saturated ketones and gold-catalyzed oxygen transfer reactions. acs.orgwikipedia.org Reductive nickel catalysis has also emerged as a powerful tool for the formation of enones. researchgate.net

Flow chemistry, a technique where reactions are carried out in a continuously flowing stream, offers numerous advantages for the synthesis of this compound. researchgate.netornl.gov It allows for precise control over reaction parameters, enhanced safety, and easier scalability compared to traditional batch processes. researchgate.netresearchgate.net The multi-step synthesis of complex molecules can be streamlined in a continuous flow setup, potentially leading to a more efficient and automated production of the target compound. ornl.gov

| Synthetic Moiety | Traditional Methods | Novel Methodologies |

| Thiazole Ring | Hantzsch thiazole synthesis. numberanalytics.com | Microwave-assisted synthesis, Ultrasound-mediated synthesis, Green catalysts. americanpharmaceuticalreview.comirdg.org |

| Enone System | Aldol (B89426) condensation followed by dehydration. | Visible-light photocatalysis, Palladium-catalyzed dehydrogenation, Gold-catalyzed oxygen transfer, Reductive nickel catalysis. aiche.orgacs.orgwikipedia.orgresearchgate.net |

| Overall Process | Batch synthesis. | Continuous flow chemistry. researchgate.net |

Application of Advanced Spectroscopic Techniques for Real-Time Reaction Monitoring

A detailed understanding of reaction kinetics and mechanisms is crucial for process optimization and ensuring the safe and efficient synthesis of this compound. Advanced spectroscopic techniques, as part of Process Analytical Technology (PAT), enable the real-time, in-situ monitoring of chemical reactions. americanpharmaceuticalreview.commt.com

Techniques such as Fourier-transform infrared (FTIR) and Raman spectroscopy can provide continuous information on the concentration of reactants, intermediates, and products throughout the course of a reaction. americanpharmaceuticalreview.commt.com This allows for the precise determination of reaction endpoints and the identification of any transient species, offering valuable insights into the reaction mechanism. mt.com For instance, the formation of the enone double bond or the thiazole ring could be tracked by monitoring specific vibrational bands.

Nuclear magnetic resonance (NMR) spectroscopy, particularly with the development of techniques like compressed sensing, can also be employed for in-situ reaction monitoring, providing detailed structural information on the species present in the reaction mixture. numberanalytics.comrsc.org Mass spectrometry-based methods, such as extractive electrospray ionization mass spectrometry (EESI-MS), offer another powerful tool for real-time, on-line monitoring of organic reactions, allowing for the validation of proposed reaction intermediates. researchgate.netfossiliontech.com

| Spectroscopic Technique | Information Provided | Advantages for Monitoring Synthesis |

| FTIR Spectroscopy | Functional group analysis, concentration of species. mt.com | Real-time, in-situ monitoring of reactants, intermediates, and products. mt.com |

| Raman Spectroscopy | Molecular fingerprinting, sensitive to non-polar bonds. irdg.org | Non-invasive, can be used with fiber optic probes in various reaction vessels. irdg.org |

| NMR Spectroscopy | Detailed structural information, quantification of species. numberanalytics.com | Elucidation of reaction mechanisms and identification of intermediates. numberanalytics.com |

| Mass Spectrometry | Molecular weight determination, identification of intermediates. fossiliontech.com | High sensitivity and selectivity for on-line reaction monitoring. fossiliontech.com |